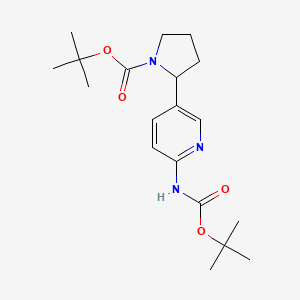![molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique structure, which includes a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. It is often used in the form of its salt, 4-methylbenzenesulfonic acid, to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with piperazine in the presence of a suitable catalyst to form 4-(piperazin-1-yl)cyclohexanone.
Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.
Reduction: The resulting compound is reduced to form 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine.
Salt Formation: Finally, the amine is reacted with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and filtration to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.
化学反应分析
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants and antipsychotics.
Biological Studies: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Chemical Research: Used as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.
相似化合物的比较
Similar Compounds
4-[4-(Cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a cyclohexane ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring but lacks the cyclohexane and cyclopropylmethyl groups.
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. This unique structure contributes to its specific pharmacological properties and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C35H51N3O9S3 |
|---|---|
分子量 |
754.0 g/mol |
IUPAC 名称 |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10) |
InChI 键 |
RDVNFVVSKSUDFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)


![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)
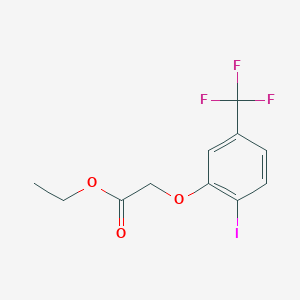
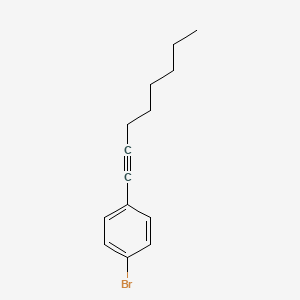
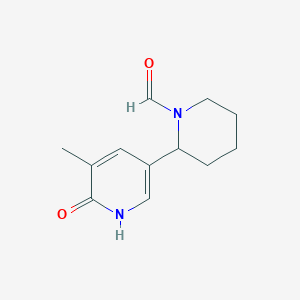
![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
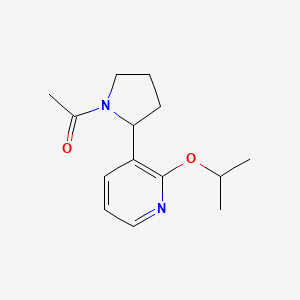
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)
